2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide

Medicinal Chemistry ADME Prediction Thiazole Derivatives

2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide (CAS 1234987-88-2) is a synthetic small molecule belonging to the thiazole acetamide structural class. Its molecular formula is C₁₅H₁₆FN₃O₂S (molecular weight 321.37 g/mol), featuring a 2-acetamido-1,3-thiazole core connected via an acetamide linker to a 4-fluorophenethylamine moiety.

Molecular Formula C15H16FN3O2S
Molecular Weight 321.37
CAS No. 1234987-88-2
Cat. No. B2556512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide
CAS1234987-88-2
Molecular FormulaC15H16FN3O2S
Molecular Weight321.37
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)F
InChIInChI=1S/C15H16FN3O2S/c1-10(20)18-15-19-13(9-22-15)8-14(21)17-7-6-11-2-4-12(16)5-3-11/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,19,20)
InChIKeyULSMIAXJWDZXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide (CAS 1234987-88-2) Chemical Identity and Compound-Class Summary for Procurement


2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide (CAS 1234987-88-2) is a synthetic small molecule belonging to the thiazole acetamide structural class. Its molecular formula is C₁₅H₁₆FN₃O₂S (molecular weight 321.37 g/mol), featuring a 2-acetamido-1,3-thiazole core connected via an acetamide linker to a 4-fluorophenethylamine moiety . This compound resides within a well-studied pharmacophore space: thiazole acetamides have been reported as inhibitors of acetylcholinesterase (AChE), glucokinase activators, T-type calcium channel blockers, and anticancer agents targeting HIF-1α and VEGF signaling [1][2]. However, publicly available primary pharmacological data for this specific compound are extremely limited; no head-to-head biological comparisons have been published in peer-reviewed journals as of the search date. Procurement decisions must therefore be grounded in structural differentiation from closely related analogs until bespoke profiling data become available.

Structural Nuance Matters: Why 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide Cannot Be Replaced by Generic Thiazole Acetamides


Within the thiazole acetamide family, seemingly minor structural variations produce large shifts in target engagement, selectivity, and physicochemical properties. Changing the terminal aryl group from 4-fluorophenyl to 3-chlorophenyl alters cLogP by >0.5 units and can invert selectivity between AChE and BChE [1]. Replacing the ethyl linker with a direct N-phenyl bond reduces conformational flexibility and alters hydrogen-bonding capacity, factors that have been shown to shift antibacterial EC₅₀ values by >3-fold in related series [2]. The target compound's 4-fluorophenethyl arm introduces a basic amine distal to the thiazole, a feature absent in simpler fluorophenyl analogs, which may confer differential CNS penetration potential and distinct pharmacokinetic handling. Generic substitution without head-to-head data therefore carries a high risk of misaligned biological performance in discovery workflows.

Quantitative Differentiation Evidence for 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide


Increased Lipophilic Character Drives Predicted Membrane Permeability vs. Direct Phenyl-Linked Analogs

The target compound incorporates an ethylene spacer between the acetamide nitrogen and the 4-fluorophenyl ring, increasing the calculated logP relative to direct N-(4-fluorophenyl)acetamide analogs. Computed properties show cLogP for the target compound is approximately 1.9–2.1, compared to ~1.5 for the corresponding N-(4-fluorophenyl) analog (CAS 921522-14-7) . This ~0.5 log unit increase is consistent with enhanced passive membrane permeability, a prerequisite for intracellular target engagement and blood-brain barrier penetration. No experimental logD or PAMPA data are publicly available for this specific compound, so this differentiation should be considered supporting evidence only.

Medicinal Chemistry ADME Prediction Thiazole Derivatives

Antibacterial Activity Inference from Structurally Proximal 4-Arylthiazole Acetamides

In a published antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties against Xanthomonas oryzae pv. oryzae (Xoo), the closest structural comparator—N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (compound A1)—exhibited an EC₅₀ of 156.7 µM, outperforming the commercial bactericide bismerthiazol (EC₅₀ 230.5 µM) but not thiodiazole copper (EC₅₀ 545.2 µM) [1]. The target compound differs from A1 by the absence of an aniline spacer and the presence of the 4-fluorophenethyl arm. While no direct data exist for the target compound, the class-level SAR indicates that modifications to the linker and aryl substituent can modulate antibacterial potency by >50%. This makes the target compound a logical next-step candidate for agrochemical lead optimization.

Antibacterial Agrochemical Discovery Xanthomonas

Anticholinesterase Class Potential with Favorable Selectivity Profile Needs Direct Testing

Thiazole acetamides have been optimized as dual AChE/BChE inhibitors for Alzheimer's disease. In the Sun et al. (2016) series, compound 5l (bearing a 4-chlorophenyl thiazole acetamide) showed AChE IC₅₀ = 0.032 µM and BChE IC₅₀ = 0.078 µM, with a selectivity index of 2.4 [1]. The target compound's 4-fluorophenethyl group is not represented in this published series. Fluorine substitution on the aryl ring has been correlated with improved metabolic stability and enhanced blood-brain barrier penetration in related CNS drug classes [2]. The absence of direct AChE/BChE data for the target compound means this evidence is strictly class-inferential; procurement should be driven by the hypothesis that the unique 4-fluorophenethyl tail may confer a distinct selectivity or pharmacokinetic advantage relative to the published 4-chlorophenyl and 4-fluorophenyl analogs.

Alzheimer's Disease Cholinesterase Inhibition Neurodegeneration

Glucokinase Activation (Diabetes) Patent Coverage Suggests Metabolic Disease Relevance

The patent WO2012020357A1 (Acetamide compounds, their process and pharmaceutical application) claims a broad Markush structure encompassing thiazole acetamides as glucokinase activators for the treatment of diabetes, obesity, and metabolic syndrome [1]. The target compound falls within the claimed structural scope. Glucokinase activators represent a validated mechanism for enhancing glucose-stimulated insulin secretion, with clinical candidates such as dorzagliatin and TTP399. No specific glucokinase EC₅₀ data are reported for the target compound. The patent landscape implies the compound may have been synthesized as part of a medicinal chemistry campaign; procurement could enable glucokinase activation profiling against reported comparator compounds like compound A (EC₅₀ = 0.12 µM) from the same patent family.

Type 2 Diabetes Glucokinase Activator Insulin Secretion

Recommended Procurement and Research Application Scenarios for 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide


Agrochemical Lead Expansion: Antibacterial Screening Against Phytopathogenic Xanthomonas spp.

Procure this compound for in vitro screening against Xanthomonas oryzae pv. oryzae and X. axonopodis pv. citri, building on the class-level antibacterial activity demonstrated by structurally related 4-arylthiazole acetamides [1]. The target compound's unique 4-fluorophenethyl substitution is not represented in published antibacterial SAR series, creating an opportunity to map linker-length and aryl-fluorine contributions to bactericidal potency and spectrum.

Central Nervous System Drug Discovery: Cholinesterase Inhibition and BBB Penetration Profiling

Screen the compound as a dual AChE/BChE inhibitor using the Ellman assay, referencing the published thiazole acetamide series where analogs achieved IC₅₀ values below 0.1 µM [1]. Concurrently assess passive permeability (PAMPA-BBB) and metabolic stability in human liver microsomes. The 4-fluorophenethyl group is hypothesized to improve brain penetration relative to direct N-phenyl analogs, a testable hypothesis that could position this scaffold for Alzheimer's disease lead optimization.

Metabolic Disease Screening: Glucokinase Activation Profiling

Evaluate the compound as a potential glucokinase activator in a recombinant human GK enzymatic assay, following the therapeutic rationale established in patent WO2012020357A1 [1]. Compare activation potency and Vmax effects against clinical-stage glucokinase activators. A clean selectivity profile versus hexokinase I/II would support further development for type 2 diabetes.

Chemical Biology Probe Development: HIF-1α/VEGF Pathway Investigation

Utilize the compound as a starting point for probing thiazole acetamide-mediated inhibition of HIF-1α and VEGF receptor interactions, based on class-level evidence from Ehrlich ascites cancer models [1]. The compound's distinct fluorophenethyl tail may offer differential effects on angiogenesis-related signaling pathways compared to the previously studied TA1 and TA2 analogs.

Quote Request

Request a Quote for 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.